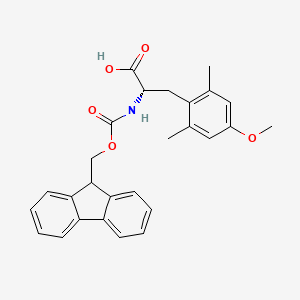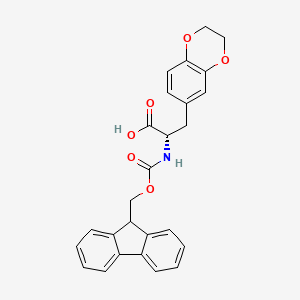
Boc-Phe(3-OH)-OH.DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe(3-OH)-OHDCHA typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl groupThe final step involves the formation of the dicyclohexylamine salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of Boc-Phe(3-OH)-OH.DCHA often employs solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of the compound with high purity. The use of automated synthesizers and environmentally friendly solvents, such as water, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Boc-Phe(3-OH)-OH.DCHA undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Boc-Phe(3-OH)-OH.DCHA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and nanomaterials
Mechanism of Action
The mechanism of action of Boc-Phe(3-OH)-OH.DCHA involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-Phe(3-CF3)-OH: A trifluoromethyl derivative of phenylalanine with similar protective properties.
Boc-Phe(4-OH)-OH: A para-hydroxy derivative with similar reactivity but different positional isomerism.
Uniqueness
Boc-Phe(3-OH)-OH.DCHA is unique due to the presence of the hydroxyl group at the meta position, which imparts distinct chemical properties and reactivity compared to its para and ortho counterparts. This positional isomerism can influence the compound’s behavior in peptide synthesis and its interactions with other molecules .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5.C12H23N/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUOQXBFYRXUDM-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(6-Bromopyridin-3-yl)methyl]-4-propylpiperazine](/img/structure/B8059885.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[4-(trifluoromethoxy)phenyl]propan-2-yl]carbamate](/img/structure/B8059889.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[3-(trifluoromethoxy)phenyl]propan-2-yl]carbamate](/img/structure/B8059893.png)

![tert-butyl N-[(2S)-1-hydroxy-3-[4-(2-methylpropyl)phenyl]propan-2-yl]carbamate](/img/structure/B8059901.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B8059906.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-[4-(dimethylamino)phenyl]-3-hydroxypropan-2-yl]carbamate](/img/structure/B8059931.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[4-(2-methylpropyl)phenyl]propan-2-yl]carbamate](/img/structure/B8059935.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B8059941.png)
![N-Cyclohexylcyclohexanamine;(2S)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8059946.png)
![(2S)-3-[4-(diethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8059960.png)

![(2S)-3-(4-methoxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8059968.png)
